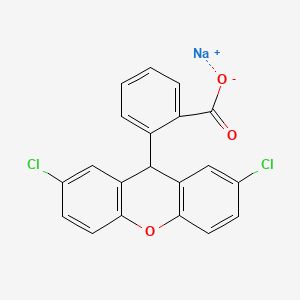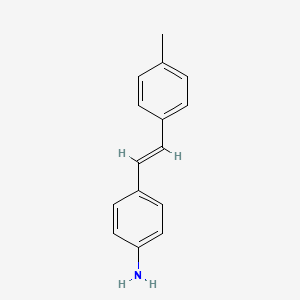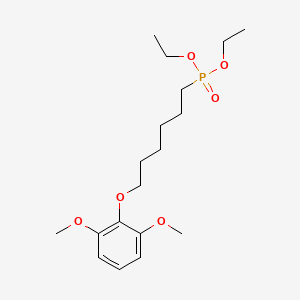
Phosphonic acid, (6-(2,6-dimethoxyphenoxy)hexyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (6-(2,6-dimethoxyphenoxy)hexyl)-, diethyl ester is an organophosphorus compound with significant applications in various fields. This compound is characterized by the presence of a phosphonic acid group, a hexyl chain, and a diethyl ester moiety. It is known for its unique chemical properties and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acids and their esters, including phosphonic acid, (6-(2,6-dimethoxyphenoxy)hexyl)-, diethyl ester, typically involves several key methods:
Michaelis–Arbuzov Reaction: This reaction involves the conversion of a trialkyl phosphite and an alkyl halide to produce phosphonates.
Catalytic Cross-Coupling Reaction: This method uses palladium or nickel catalysts to form carbon-phosphorus bonds.
Mannich-Type Condensation: This reaction involves the condensation of an amine, formaldehyde, and a phosphite to form phosphonates.
Industrial Production Methods
Industrial production of phosphonic acid esters often employs large-scale Michaelis–Arbuzov reactions due to their efficiency and scalability. The reaction conditions typically involve the use of solvents like toluene or xylene and temperatures ranging from 80°C to 150°C.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (6-(2,6-dimethoxyphenoxy)hexyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: Conversion to phosphonic acids using oxidizing agents.
Reduction: Reduction of the ester group to alcohols.
Substitution: Nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alcohols.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Phosphonic acid, (6-(2,6-dimethoxyphenoxy)hexyl)-, diethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organophosphorus compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of flame retardants, plasticizers, and as additives in lubricants
Mechanism of Action
The mechanism of action of phosphonic acid, (6-(2,6-dimethoxyphenoxy)hexyl)-, diethyl ester involves its interaction with molecular targets such as enzymes. The phosphonic acid group can mimic phosphate groups, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, (6-(2,6-dimethoxyphenoxy)hexyl)-, dimethyl ester
- Phosphonic acid, (6-(2,6-dimethoxyphenoxy)hexyl)-, diisopropyl ester
- Phosphonic acid, (6-(2,6-dimethoxyphenoxy)hexyl)-, dibutyl ester
Uniqueness
Phosphonic acid, (6-(2,6-dimethoxyphenoxy)hexyl)-, diethyl ester is unique due to its specific ester group, which influences its solubility, reactivity, and interaction with biological molecules. The diethyl ester moiety provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments .
Properties
CAS No. |
89210-95-7 |
|---|---|
Molecular Formula |
C18H31O6P |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-(6-diethoxyphosphorylhexoxy)-1,3-dimethoxybenzene |
InChI |
InChI=1S/C18H31O6P/c1-5-23-25(19,24-6-2)15-10-8-7-9-14-22-18-16(20-3)12-11-13-17(18)21-4/h11-13H,5-10,14-15H2,1-4H3 |
InChI Key |
XKMIELFAOFHGJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCCCCOC1=C(C=CC=C1OC)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



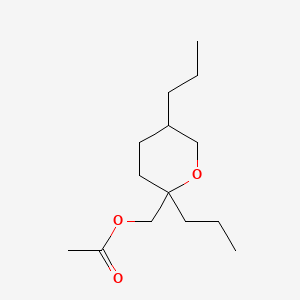
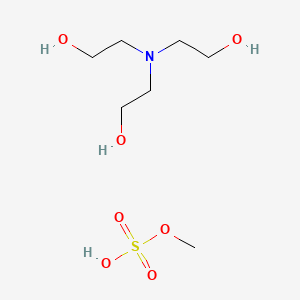
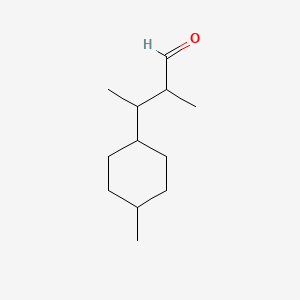
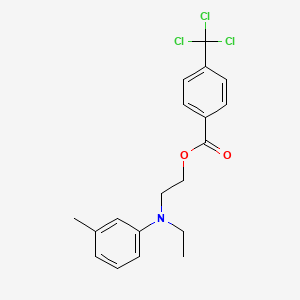

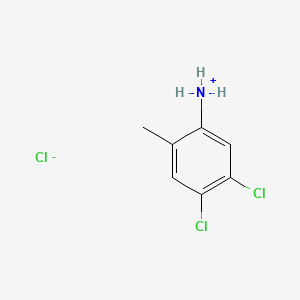
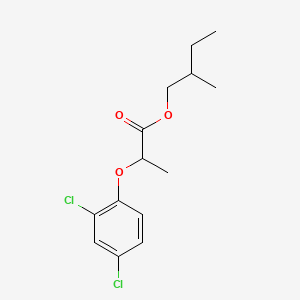
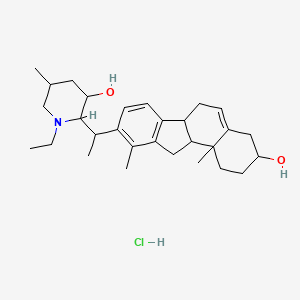

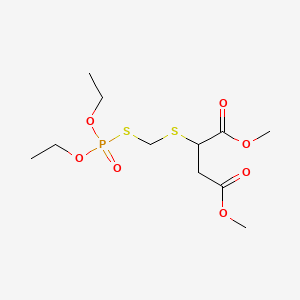
![2-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-YL)pyridine](/img/structure/B12667381.png)
